(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Description
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, are utilized in various chemical reactions, such as catalytic protodeboronation . This process involves a radical approach, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
The compound’s involvement in the protodeboronation process suggests it may play a role in various organic synthesis pathways .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
Given its potential role in various organic synthesis pathways, it may contribute to the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action may vary depending on the pH of its environment.
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-6-27-22(26)19-14(4)15(5)29-21(19)24-20(25)17(12-23)11-16-9-7-8-10-18(16)28-13(2)3/h7-11,13H,6H2,1-5H3,(H,24,25)/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNFJCLAVDQPSL-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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